molecular formula C17H19N B15394288 2-(1-(4-Propylphenyl)vinyl)aniline

2-(1-(4-Propylphenyl)vinyl)aniline

Cat. No.: B15394288
M. Wt: 237.34 g/mol
InChI Key: WRTYMARPWUORPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(4-Propylphenyl)vinyl)aniline is an aromatic amine derivative characterized by an aniline core substituted with a vinyl group at the ortho position, which is further connected to a 4-propylphenyl moiety. This structure combines electron-donating (aniline -NH₂) and moderately hydrophobic (propyl chain) groups, making it a candidate for applications in organic electronics, liquid crystals, or pharmaceutical intermediates.

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

2-[1-(4-propylphenyl)ethenyl]aniline

InChI

InChI=1S/C17H19N/c1-3-6-14-9-11-15(12-10-14)13(2)16-7-4-5-8-17(16)18/h4-5,7-12H,2-3,6,18H2,1H3

InChI Key

WRTYMARPWUORPL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=C)C2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives (Figure 1, Table 1) include derivatives with varying alkyl, aryl, and functional group substitutions. Key comparisons are outlined below:

Table 1: Structural Comparison of 2-(1-(4-Propylphenyl)vinyl)aniline with Analogues

Compound Name Substituent Features Electronic Effects Potential Applications Reference
4-Methyl-N-phenylaniline - Methyl at para position Electron-donating (-CH₃) Polymer stabilizers
4-tert-Butyl-N-(4-tert-butylphenyl)aniline - Bulky tert-butyl groups Steric hindrance dominates High thermal stability materials
N-[2-(p-Tolylsulfonyl)vinyl]aniline - Tosylvinyl group (-SO₂C₆H₄CH₃) Electron-withdrawing (-SO₂) Reactive intermediates
4-(2-Phenylpropan-2-yl)aniline - Branched isopropylphenyl group Steric and electronic modulation Liquid crystals
2-(1-(4-Propylphenyl)vinyl)aniline - Vinyl-linked 4-propylphenyl Conjugation via vinyl, moderate hydrophobicity Organic semiconductors Inferred

Key Findings:

  • Thermal Stability: Bulkier substituents (e.g., tert-butyl in 4-tert-butyl-N-(4-tert-butylphenyl)aniline) increase thermal stability but reduce solubility. The propyl group in the target compound balances moderate hydrophobicity with processability .
  • Liquid Crystalline Behavior: Linear alkyl chains (e.g., propyl) promote nematic phase formation compared to branched analogues (e.g., 4-(2-phenylpropan-2-yl)aniline), which may disrupt mesophase uniformity .
Physical and Functional Properties

Table 3: Property Comparison

Property 2-(1-(4-Propylphenyl)vinyl)aniline 4-tert-Butyl-N-(4-tert-butylphenyl)aniline N-[2-(p-Tolylsulfonyl)vinyl]aniline
Melting Point (°C) ~120–135 (estimated) >200 ~90–100
Solubility in THF High Low Moderate
UV-Vis λₘₐₓ (nm) ~280–300 (conjugation-dependent) ~260–280 ~310–330 (SO₂ effect)

Functional Implications:

  • The target compound’s lower melting point compared to tert-butyl derivatives suggests better compatibility in solution-processed materials.
  • Extended conjugation via the vinyl group may redshift absorption spectra, advantageous for optoelectronic devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.